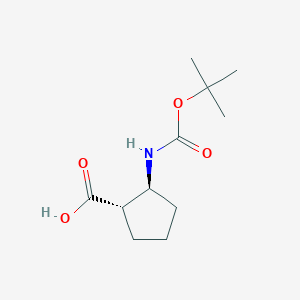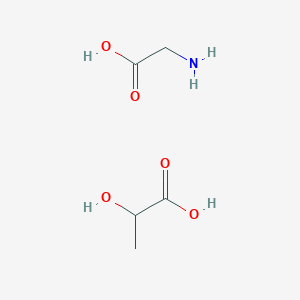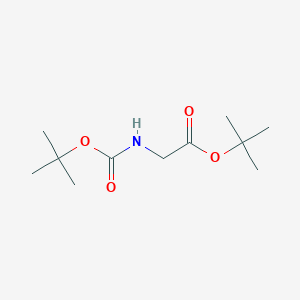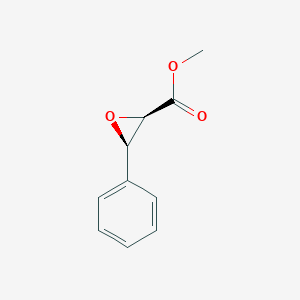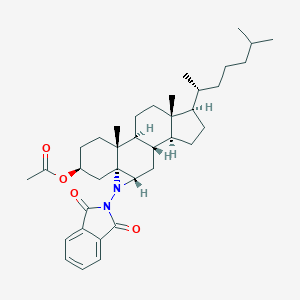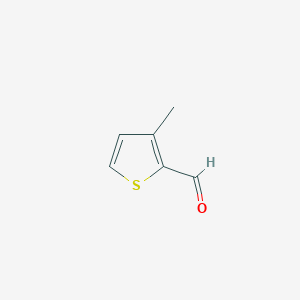
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride (4-Br-TDSC) is an organosulfur compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is a white solid with a melting point of 153-155°C and a boiling point of 270-272°C. 4-Br-TDSC is a versatile reagent that can be used in a variety of synthetic reactions, including nucleophilic substitution, alkylation, and acylation. It has been used in the synthesis of a number of complex organic molecules, including polycyclic aromatic compounds, heterocyclic compounds, and natural products.
Mécanisme D'action
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is an organosulfur compound that can be used in a variety of synthetic reactions, including nucleophilic substitution, alkylation, and acylation. In nucleophilic substitution reactions, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride acts as a leaving group, allowing the nucleophile to attack the carbon atom to which it is attached. In alkylation reactions, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride reacts with an alkylating agent to form an alkyl sulfonate. In acylation reactions, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride reacts with an acylating agent to form an acyl sulfonate.
Biochemical and Physiological Effects
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a number of small-molecule inhibitors of protein-protein interactions, which could potentially have an effect on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is a versatile reagent that can be used in a variety of synthetic reactions. It is relatively inexpensive and easy to obtain, making it a useful reagent for laboratory experiments. However, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is a strong acid and is corrosive, so it must be handled with care and stored in a cool, dry place.
Orientations Futures
There are a number of potential future directions for the use of 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride. It could be used in the synthesis of more complex organic molecules, such as peptides and small-molecule inhibitors of protein-protein interactions. It could also be used in the synthesis of new fluorophores and chromophores for use in fluorescence microscopy and other imaging techniques. In addition, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride could be used in the synthesis of new drugs and therapeutic agents.
Méthodes De Synthèse
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride can be synthesized from 4-bromobenzene sulfonyl chloride and sodium deuteride in a two-step reaction. In the first step, 4-bromobenzene sulfonyl chloride is reacted with sodium deuteride in an aqueous solution of sodium hydroxide to form 4-bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride. This reaction is carried out at a temperature of about 80°C and a pH of about 11. In the second step, the product is purified by recrystallization from aqueous ethanol.
Applications De Recherche Scientifique
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of complex organic molecules, including polycyclic aromatic compounds, heterocyclic compounds, and natural products. It has also been used in the synthesis of peptides and in the synthesis of small-molecule inhibitors of protein-protein interactions. In addition, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride has been used in the synthesis of a variety of fluorophores and chromophores for use in fluorescence microscopy and other imaging techniques.
Propriétés
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHZIBWCXYAAH-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)Cl)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
